molecular formula C21H24FN6O6P B1679582 Rovafovir etalafenamide CAS No. 912809-27-9

Rovafovir etalafenamide

カタログ番号 B1679582
CAS番号: 912809-27-9
分子量: 506.4 g/mol
InChIキー: OCJRRXHWPBXZSU-BNCZGPJRSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rovafovir etalafenamide is a nucleotide reverse transcriptase inhibitor and prodrug of GS-9148 . It is being developed by Gilead Sciences . It shows antiviral activity against viruses containing major mutations associated with resistance to the nucleoside analog reverse-transcriptase inhibitors which are commonly used to treat HIV/AIDS infection .


Synthesis Analysis

The synthesis of Rovafovir etalafenamide involves several steps. Fluorinated nucleoside 1 is a key starting material in the synthesis of Rovafovir etalafenamide . The novel structure of Rovafovir etalafenamide presented a variety of synthetic challenges in order to retain the desired stereochemistry and integrity of the functional groups over numerous chemical transformations .


Molecular Structure Analysis

The chemical formula of Rovafovir etalafenamide is C21H24FN6O6P . Its molecular weight is 506.431 . It belongs to the class of organic compounds known as alpha amino acid esters .


Chemical Reactions Analysis

The key step in the synthesis of Rovafovir etalafenamide entails oxidation of the iodo derivative to the iodoso compound that syn-eliminates hypoiodous acid to give the desired fluoroalkene .


Physical And Chemical Properties Analysis

Rovafovir etalafenamide is a small molecule . More specific physical and chemical properties are not available in the sources I found.

科学的研究の応用

Antiviral Mechanisms and Efficacy

Rovafovir etalafenamide is a nucleotide analogue, functioning as a prodrug. In the context of antiviral therapy, such compounds undergo intracellular activation to form active metabolites. These metabolites are then integrated into the viral RNA, leading to premature chain termination and inhibition of viral replication. Notably, sofosbuvir, a related compound, has been approved for the treatment of chronic hepatitis C as part of a combination antiviral regimen. It's known for its high potency and the capability to be administered once daily, offering significant convenience and potential adherence benefits (Kirby et al., 2015; Keating & Vaidya, 2014).

Impact on Patient Subpopulations

The safety and efficacy of such antiviral regimens, including sofosbuvir/velpatasvir, have been positively evaluated in various patient groups, including those with end-stage renal disease undergoing dialysis, and in HCV-infected patients with genotype 1–4 who are coinfected with HIV. These studies underscore the broad applicability of these treatments across diverse patient populations, highlighting their potential in addressing the needs of patients with complex medical conditions (Borgia et al., 2019; Rodríguez-Torres et al., 2015).

Drug Interactions and Clinical Considerations

An essential aspect of any antiviral therapy is understanding potential drug interactions, especially in patients who may be on multiple medications. Studies have shown that drugs like sofosbuvir have a low propensity for clinically significant drug interactions, making them suitable for patients who may be on various treatments. Additionally, these studies have emphasized the importance of considering patient-specific factors such as renal and hepatic function when administering these medications, ensuring a personalized approach to treatment (Kirby et al., 2015).

Novel Approaches and Future Directions

In the realm of scientific research, novel approaches are continually being explored to enhance the efficacy and safety of antiviral therapies. The development of combination therapies, such as sofosbuvir with velpatasvir and other agents, has been a significant step forward, offering high cure rates for HCV infection with excellent tolerability. These combination regimens have opened new avenues for treating chronic viral infections, significantly improving patient outcomes (Kohli et al., 2015).

Furthermore, the exploration of nanoparticle-based drug delivery systems, like the codelivery of oseltamivir via silver nanoparticles, exemplifies the innovative strategies being pursued in antiviral therapy. These approaches not only aim to enhance the therapeutic efficacy of existing drugs but also to overcome challenges such as drug resistance and limited bioavailability, paving the way for more effective and targeted antiviral treatments (Li et al., 2016).

Safety And Hazards

Rovafovir etalafenamide is currently under investigation for the treatment of HIV-1 infection . Therefore, its safety and hazards are still being studied.

将来の方向性

Rovafovir etalafenamide is under development at Gilead Sciences for the treatment of HIV infection . Future prospects include reducing pill burden and developing long-acting drugs and novel antiretroviral therapies .

特性

IUPAC Name

ethyl (2S)-2-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN6O6P/c1-3-31-21(29)13(2)27-35(30,34-14-7-5-4-6-8-14)12-32-16-9-15(22)20(33-16)28-11-26-17-18(23)24-10-25-19(17)28/h4-11,13,16,20H,3,12H2,1-2H3,(H,27,30)(H2,23,24,25)/t13-,16-,20+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJRRXHWPBXZSU-BNCZGPJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NP(=O)(COC1C=C(C(O1)N2C=NC3=C(N=CN=C32)N)F)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)N[P@](=O)(CO[C@@H]1C=C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)F)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN6O6P
Record name Rovafovir etalafenamide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Rovafovir_etalafenamide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rovafovir etalafenamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rovafovir etalafenamide
Reactant of Route 2
Reactant of Route 2
Rovafovir etalafenamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Rovafovir etalafenamide
Reactant of Route 4
Rovafovir etalafenamide
Reactant of Route 5
Reactant of Route 5
Rovafovir etalafenamide
Reactant of Route 6
Reactant of Route 6
Rovafovir etalafenamide

Citations

For This Compound
74
Citations
EA Standley, DA Bringley, S Calimsiz… - … Process Research & …, 2021 - ACS Publications
… In summary, a commercially viable manufacturing route to rovafovir etalafenamide was developed and executed on multi-kilogram scale. The synthesis employs a decarboxylative …
Number of citations: 7 pubs.acs.org
M Berg, Z Temesgen - Drugs of the Future, 2020 - access.portico.org
Rovafovir, formerly GS-9131, is a novel nucleotide-analogue reverse transcriptase inhibitor in clinical development. It is a phosphonoamidate prodrug of GS-9148 and has …
Number of citations: 1 access.portico.org
A Ambrosi, DA Bringley, S Calimsiz… - … Process Research & …, 2021 - ACS Publications
… studies demonstrated that the phosphonamidate prodrug rovafovir etalafenamide (GS-9131, 6… (3) The favorable pharmacokinetic profile of rovafovir etalafenamide, along with its unique …
Number of citations: 6 pubs.acs.org
DA Siler, S Calimsiz, IJ Doxsee, B Kwong… - … Process Research & …, 2021 - ACS Publications
Fluorinated nucleoside 1 is a key starting material in the synthesis of rovafovir etalafenamide (2), a novel nucleotide reverse transcriptase inhibitor under development at Gilead …
Number of citations: 4 pubs.acs.org
DA Bringley, BJ Roberts, S Calimsiz… - … Process Research & …, 2021 - ACS Publications
As part of the synthesis of rovafovir etalafenamide, the development and manufacturing-scale demonstration of a dioxirane-mediated oxidative elimination is described. The reaction …
Number of citations: 3 pubs.acs.org
P Kocienski - Synfacts, 2021 - thieme-connect.com
… Rovafovir etalafenamide (A) is a nucleotide reverse transcriptase inhibitor that is of interest for … For the conversion of Ba to rovafovir etalafenamide, see part I of the series: Org. Process …
Number of citations: 0 www.thieme-connect.com
P Kocienski - Synfacts, 2021 - thieme-connect.com
Rovafovir etalafenamide (J) is a phosphonamidate prodrug of the nucleotide reverse transcriptase inhibitor rovofovir (A) that is under investigation for the treatment of HIV-1 infection. …
Number of citations: 0 www.thieme-connect.com
P Kocienski - Synfacts, 2021 - thieme-connect.com
The fourth and final paper describing Gilead’s synthesis of the nucleotide reverse transcriptase inhibitor rovafovir etalafenamide concerns the elaboration of fluoro glycosyl benzoate D. …
Number of citations: 0 www.thieme-connect.com
SX Gu, YY Zhu, C Wang, HF Wang, GY Liu… - Current Opinion in …, 2020 - Elsevier
HIV-1 reverse transcriptase inhibitors (RTIs) are indispensable components of highly active antiretroviral therapy (HAART), which has achieved great success in controlling AIDS …
Number of citations: 36 www.sciencedirect.com
D Rial-Crestelo, A Pinto-Martínez… - Expert Review of Anti …, 2020 - Taylor & Francis
Introduction: Antiretroviral treatment (ART) has led to improved control of HIV infection, giving the opportunity of exploring therapeutic alternatives as new long-acting (LA) regimens, that …
Number of citations: 13 www.tandfonline.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。